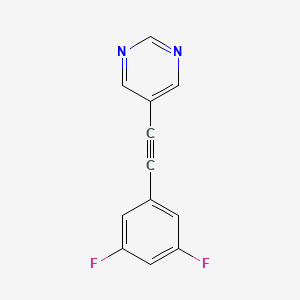

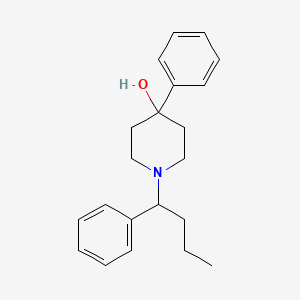

5-(2-(3,5-Difluorophenyl)ethynyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

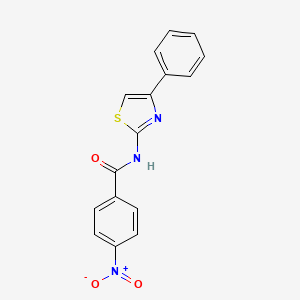

5-(2-(3,5-ジフルオロフェニル)エチニル)ピリミジンは、エチニル結合を介して3,5-ジフルオロフェニル基が置換されたピリミジン環を特徴とする化学化合物です。

2. 製法

合成経路と反応条件: この反応は、穏和で官能基許容性の高い条件下で行われるため、複雑な有機分子の合成に適しています .

工業的製造方法: この化合物の工業的製造には、同様の合成経路が、より大規模に使用される場合があります。連続フロー反応器の使用と反応条件の最適化により、製造プロセスの効率と収率を高めることができます。

反応の種類:

置換反応: この化合物は、特にピリミジン環で置換反応を起こす可能性があります。

酸化と還元: 使用される試薬と条件によっては、酸化還元反応にも参加する可能性があります。

一般的な試薬と条件:

パラジウム触媒: クロスカップリング反応に使用されます。

塩基: 炭酸カリウムなどの塩基は、これらの反応で頻繁に使用されます。

溶媒: 一般的な溶媒には、ジメチルホルムアミドやテトラヒドロフランなどがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換ピリミジンをもたらす可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: This reaction is performed under mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyrimidine ring.

Oxidation and Reduction: It may also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate, are often employed in these reactions.

Solvents: Common solvents include dimethylformamide and tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.

科学的研究の応用

化学: 化学において、5-(2-(3,5-ジフルオロフェニル)エチニル)ピリミジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その独自の構造は、創薬のための多様な化学ライブラリーの構築を可能にします .

生物学と医学: この化合物は、メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)など、特定の受容体のアンタゴニストとして可能性を示しています。 これは、神経疾患を標的にした治療薬の開発の候補となります .

産業: 材料科学業界では、この化合物は、特定の電子特性を持つ新規材料の開発に使用できます。

作用機序

5-(2-(3,5-ジフルオロフェニル)エチニル)ピリミジンの作用機序は、mGluR5受容体などの特定の分子標的との相互作用に関与しています。 この受容体に結合することで、この化合物はその活性を阻害し、神経機能に関与するさまざまなシグナル伝達経路を調節することができます .

類似化合物:

5-(2-(4-ブロモフェニル)エチニル)ピリミジン: 構造は似ていますが、フッ素の代わりに臭素原子を持っています。

5-(2-(3,5-ジクロロフェニル)エチニル)ピリミジン: フッ素の代わりに塩素原子を含みます。

独自性: 5-(2-(3,5-ジフルオロフェニル)エチニル)ピリミジンに含まれるフッ素原子は、独自の電子特性を与え、その類似体とは異なります。

類似化合物との比較

5-(2-(4-Bromophenyl)ethynyl)pyrimidine: Similar in structure but with a bromine atom instead of fluorine.

5-(2-(3,5-Dichlorophenyl)ethynyl)pyrimidine: Contains chlorine atoms instead of fluorine.

Uniqueness: The presence of fluorine atoms in 5-(2-(3,5-difluorophenyl)ethynyl)pyrimidine imparts unique electronic properties, making it distinct from its analogs.

特性

分子式 |

C12H6F2N2 |

|---|---|

分子量 |

216.19 g/mol |

IUPAC名 |

5-[2-(3,5-difluorophenyl)ethynyl]pyrimidine |

InChI |

InChI=1S/C12H6F2N2/c13-11-3-9(4-12(14)5-11)1-2-10-6-15-8-16-7-10/h3-8H |

InChIキー |

AFBRTODAYUUWDJ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1F)F)C#CC2=CN=CN=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)

![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)

![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)

![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)

![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)

![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)